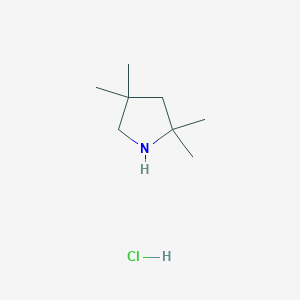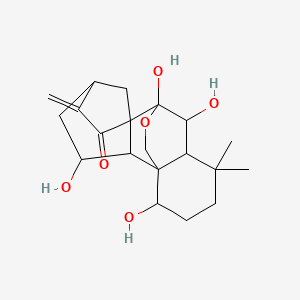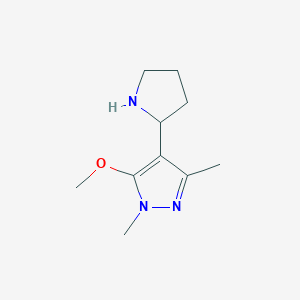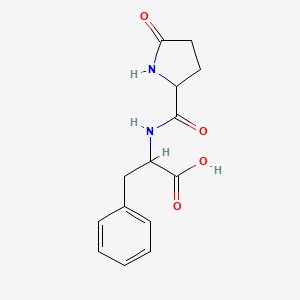
2,2,4,4-Tetramethylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClN. It is a colorless crystalline powder that has various applications in scientific experiments, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylpyrrolidine hydrochloride typically involves the reaction of 2,2,4,4-Tetramethylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:
2,2,4,4-Tetramethylpyrrolidine+HCl→2,2,4,4-Tetramethylpyrrolidine hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the product is often purified through recrystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Regeneration of the parent amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2,2,4,4-Tetramethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for certain biological samples.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylpyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another cyclic amine with similar steric properties.
2,2,5,5-Tetramethylpyrrolidine: A structural isomer with different reactivity.
2,2,4,4-Tetramethylpyrrolidinium chloride: A quaternary ammonium salt with distinct properties.
Uniqueness
2,2,4,4-Tetramethylpyrrolidine hydrochloride is unique due to its specific steric hindrance and electronic properties, which make it a valuable reagent in organic synthesis and a useful tool in various scientific research applications .
Properties
Molecular Formula |
C8H18ClN |
|---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
2,2,4,4-tetramethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)9-6-7;/h9H,5-6H2,1-4H3;1H |
InChI Key |
YQYNSTKNAJKAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1)(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)





![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)

